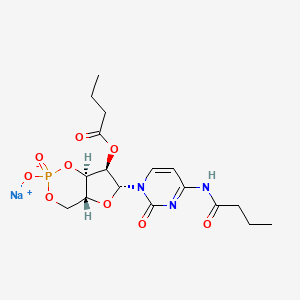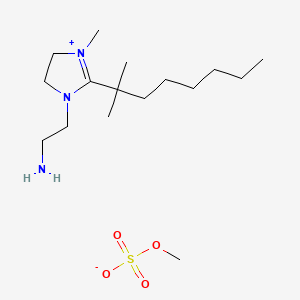
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazolium core substituted with aminoethyl and dimethylheptyl groups.
Vorbereitungsmethoden
The synthesis of 1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethylamine and 2-dimethylheptyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as methanol or ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in catalysis and as a reagent in various chemical reactions.
Biology: In biological research, the compound is used to study the effects of imidazolium-based compounds on cellular processes. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. It is being investigated for its potential to treat various diseases and medical conditions.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium chloride: This compound has a similar structure but differs in the counterion, which can affect its properties and applications.
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium bromide: Another similar compound with a different counterion, which can influence its reactivity and use in various applications.
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium nitrate:
Eigenschaften
CAS-Nummer |
93951-65-6 |
|---|---|
Molekularformel |
C16H35N3O4S |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
2-[3-methyl-2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-3-ium-1-yl]ethanamine;methyl sulfate |
InChI |
InChI=1S/C15H32N3.CH4O4S/c1-5-6-7-8-9-15(2,3)14-17(4)12-13-18(14)11-10-16;1-5-6(2,3)4/h5-13,16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
YUNLJSLDDOHJJO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC(C)(C)C1=[N+](CCN1CCN)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



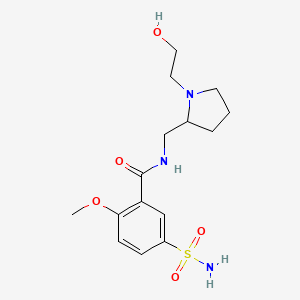
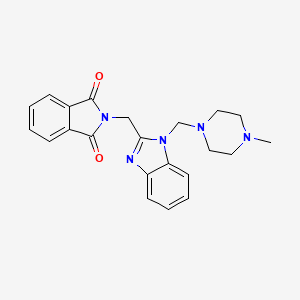

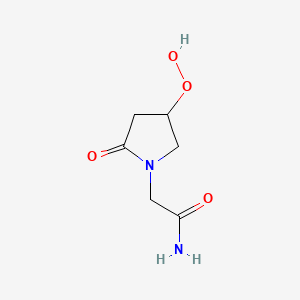

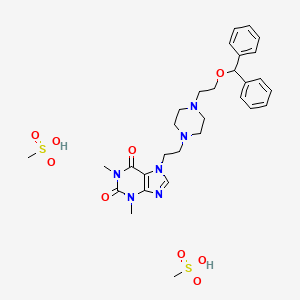
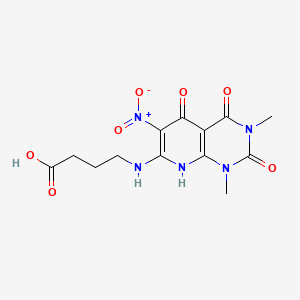
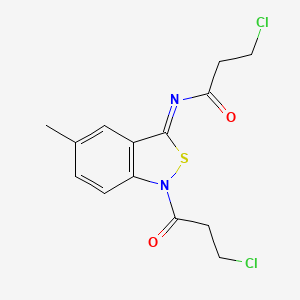

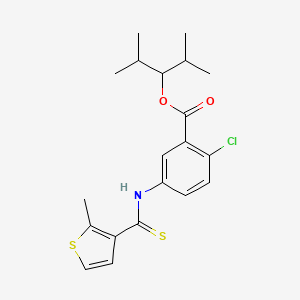
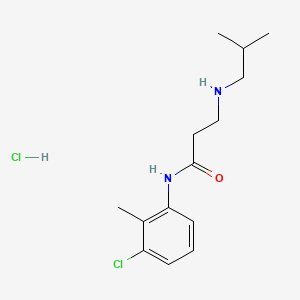
![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
